molecular formula C8H9BrO3 B13310025 2-(3-Bromofuran-2-yl)butanoic acid

2-(3-Bromofuran-2-yl)butanoic acid

Cat. No.: B13310025
M. Wt: 233.06 g/mol
InChI Key: WSXBEHKLSWDNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromofuran-2-yl)butanoic acid is a brominated furan derivative with a butanoic acid side chain. For instance, substituted butanoic acid derivatives, such as those described in , are noted for anti-inflammatory properties, implying that bromofuran-substituted variants may share similar therapeutic relevance .

Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)butanoic acid

InChI

InChI=1S/C8H9BrO3/c1-2-5(8(10)11)7-6(9)3-4-12-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

WSXBEHKLSWDNAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CO1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromofuran-2-yl)butanoic acid typically involves the bromination of furan followed by a series of chemical reactions to introduce the butanoic acid moiety. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromofuran-2-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized butanoic acids.

Scientific Research Applications

2-(3-Bromofuran-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromofuran-2-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the compound participates in transmetalation with palladium catalysts, leading to the formation of new carbon–carbon bonds . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (): These compounds feature a sulfanyl group and a 4-oxo-aryl substituent on the butanoic acid backbone. Unlike 2-(3-Bromofuran-2-yl)butanoic acid, the absence of bromine reduces electronegativity and lipophilicity, which may limit bioavailability.
  • 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (): This analog has a benzofuran core (fused benzene and furan rings) and an acetic acid chain. The additional methylsulfanyl group may confer distinct electronic effects compared to the standalone bromofuran moiety .
  • 2-(Substituted oxygen/sulfur)-3-(substituted phenyl)propionic acid derivatives (): Propionic acid derivatives with phenyl or sulfur-based substituents exhibit anti-inflammatory activity. The longer butanoic acid chain in this compound may enhance pharmacokinetic retention times due to increased molecular weight and lipophilicity .

Physical and Spectral Properties

While explicit data for this compound is unavailable, comparisons can be inferred:

Property This compound 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid 2-(5-Bromo-3-methylsulfanyl...)acetic Acid
Molecular Weight Higher (due to Br and C₄ chain) Moderate (no Br, C₄ chain) Moderate (Br, C₂ chain)
Lipophilicity (log P) Likely elevated (Br substituent) Lower (polar sulfanyl/oxo groups) Moderate (Br + methylsulfanyl)
Acidity (pKa) ~4.5–5.0 (similar to butanoic acid) Slightly lower (electron-withdrawing oxo group) Higher (shorter chain reduces acidity)
Key Spectral Signals ¹H NMR: δ 6.8–7.2 (furan H), δ 2.5 (CH₂) ¹H NMR: δ 7.3–8.1 (aryl H), δ 3.1 (sulfanyl CH₂) ¹³C NMR: δ 160–170 (C=O), δ 110–120 (benzofuran C)

Biological Activity

2-(3-Bromofuran-2-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromine atom at the 3-position, attached to a butanoic acid moiety. This specific structural arrangement influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating biological processes.
  • Receptor Interaction : It could interact with neurotransmitter receptors, influencing neurotransmission and exhibiting psychoactive effects.
  • Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit key metabolic enzymes in pathogens.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : In vitro studies indicate that this compound exhibits activity against certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines and mediators .
  • Anticancer Potential : Emerging research points to the compound's ability to induce apoptosis in cancer cells, particularly through mechanisms involving caspase activation and modulation of cell cycle proteins .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was tested for its effects on inflammatory cytokine production in RAW264.7 macrophages. The results showed that treatment with 100 µM of the compound led to a marked decrease in IL-6 and TNF-α levels, indicating its potential use in treating inflammatory diseases .

Case Study 3: Anticancer Activity

Research conducted on human prostate cancer cells revealed that this compound induced apoptosis through mitochondrial pathways. The study demonstrated that treatment resulted in increased levels of cytochrome c release and activation of caspases, leading to cell death .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key differences:

Compound NameStructure FeaturesUnique Properties
2-(Furan-2-yl)butanoic acidFuran at the second carbonExhibits antimicrobial properties
3-(Furan-2-yl)butanoic acidFuran at the third carbonDifferent receptor interactions
4-(Furan-2-yl)butanoic acidFuran at the fourth carbonPotentially different metabolic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.